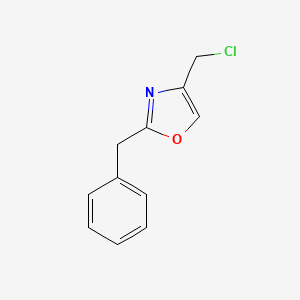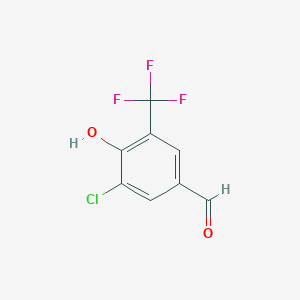![molecular formula C14H20O3 B8541686 Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate](/img/structure/B8541686.png)
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is a chemical compound known for its antioxidant properties. It is a member of the hydroxyphenylcarboxylic acid esters family, which are widely used in various industrial applications due to their ability to stabilize materials against oxidative and thermal degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include a temperature range of 110-130°C and a reaction time of approximately 4 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts such as potassium hydroxide (KOH) instead of sodium methanolate. This method has been shown to improve the yield significantly, achieving up to 95% .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted esters
Applications De Recherche Scientifique
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate has a wide range of applications in scientific research:
Mécanisme D'action
The antioxidant activity of Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is primarily due to its ability to donate hydrogen atoms from its hydroxyl group, thereby neutralizing free radicals. This compound also forms stable radicals that do not propagate further oxidative reactions . The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized through hydrogen atom transfer (HAT) mechanisms .
Comparaison Avec Des Composés Similaires
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness: Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is unique due to its specific structural configuration, which provides a balance between steric hindrance and reactivity. This balance enhances its antioxidant properties, making it more effective in stabilizing materials against oxidative degradation compared to some of its analogs .
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
methyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)acetate |
InChI |
InChI=1S/C14H20O3/c1-9-6-10(8-12(15)17-5)7-11(13(9)16)14(2,3)4/h6-7,16H,8H2,1-5H3 |
Clé InChI |
QLCJLVRGGOCFBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(C)(C)C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



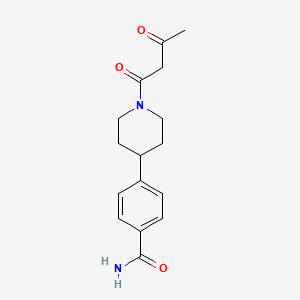


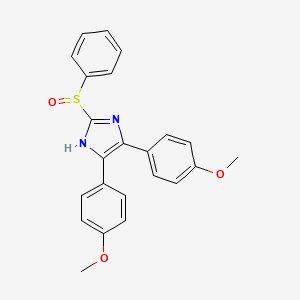
![2-(Methylthio)-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B8541640.png)
![5-Bromo-2-{[(2,4-difluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8541651.png)

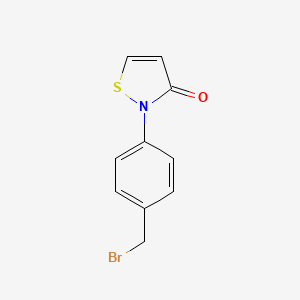
![5-Chloro-1-{[(naphthalen-2-yl)oxy]methyl}pyrimidin-2(1H)-one](/img/structure/B8541658.png)
![7-Iodo-8-phenyl-3H-chromeno[7,8-d]oxazole-2,6-dione](/img/structure/B8541667.png)
